molecular formula C21H22O5 B8221041 Neorauflavane

Neorauflavane

Cat. No.: B8221041
M. Wt: 354.4 g/mol
InChI Key: FLKVRTIAGSMQLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neorauflavane is a potent tyrosinase inhibitor derived from the plant Campylotropis hirtella . This natural compound exhibits significant inhibitory activity against tyrosinase, a key enzyme in the melanin synthesis pathway, with an IC50 value of 30 nM for monophenolase activity and 500 nM for diphenolase activity . In cellular models, this compound has been demonstrated to effectively reduce melanin content in B16 melanoma cells, highlighting its research value in studying hyperpigmentation and as a candidate whitening agent . With a molecular formula of C21H22O5 and a molecular weight of 354.4 g/mol, this compound is supplied with a high purity of ≥99.0% . The compound is defined as a phenolic natural product and complies with Lipinski's rule of five, indicating favorable drug-like properties for pharmacological research . Researchers exploring skin depigmentation mechanisms, novel cosmetic agents, and enzyme kinetics will find this compound a highly specific and effective tool compound. This product is intended for research applications only and is not approved for human or veterinary use.

Properties

IUPAC Name

4-(5-methoxy-2,2-dimethyl-7,8-dihydro-6H-pyrano[3,2-g]chromen-7-yl)benzene-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-21(2)7-6-15-19(26-21)10-18-16(20(15)24-3)8-12(11-25-18)14-5-4-13(22)9-17(14)23/h4-7,9-10,12,22-23H,8,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKVRTIAGSMQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C3C(=C2OC)CC(CO3)C4=C(C=C(C=C4)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Selection and Partitioning

The aerial parts of C. hirtella are dried, powdered, and macerated in 80% aqueous methanol. Methanol’s polarity efficiently extracts flavonoid derivatives, including this compound, while minimizing co-extraction of non-polar contaminants. The crude extract is partitioned with ethyl acetate and water, concentrating the phenolic content in the organic phase.

Chromatographic Purification

The ethyl acetate fraction undergoes silica gel column chromatography with a gradient elution system (chloroform:methanol, 9:1 to 1:1). This compound is eluted in intermediate polarity fractions, which are further purified via Sephadex LH-20 chromatography using methanol as the mobile phase. Final isolation employs preparative HPLC with a C18 column, achieving >95% purity.

Table 1: Key Parameters for Natural Extraction

StepConditionsYield (%)Purity (%)
Methanol extraction80% MeOH, 48 hr maceration12.520–30
Ethyl acetate partitionLiquid-liquid extraction, 3 cycles8.240–50
Silica gel chromatographyCHCl3:MeOH (9:1 to 1:1)2.170–80
Sephadex LH-20MeOH isocratic elution0.990–95

Synthetic Approaches Inspired by Dihydroflavonol Synthesis

While natural extraction remains the primary source, synthetic routes for this compound are emerging, drawing from methodologies developed for dihydroflavonol analogs. A recent study on dihydroflavonol synthesis provides a template for constructing this compound’s core structure: 3-hydroxy-3-phenylchroman-4-one.

Retrosynthetic Analysis

The synthesis begins with commercially available 2,4,6-trihydroxybenzaldehyde (5 ) and 1-(2,4-dihydroxyphenyl)ethan-1-one (9 ). Protecting phenolic hydroxyl groups with benzyl ethers prevents undesired side reactions during coupling steps. The aldehyde group in 5 is protected as a 1,3-dioxane acetal to avoid intramolecular aldol condensation.

Key Intermediate Synthesis

The protected aldehyde (6 ) undergoes nucleophilic substitution with 1-(2,4-bis(benzyloxy)-3-iodophenyl)-2-bromoethan-1-one (12 ) in dimethylformamide (DMF) under alkaline conditions (K2CO3), yielding the coupled product 4 (44.8% yield). Intramolecular benzoin condensation catalyzed by N-heterocyclic carbene (NHC) catalysts constructs the chroman-4-one core (3 ).

Table 2: Synthetic Route Optimization for Intermediate 3

CatalystBaseSolventYield (%)
NHC-CEt3NToluene40.3
NHC-DK2CO3THF23.0
NHC-ACs2CO3THF0

Final Hydrogenation and Deprotection

Intermediate 3 undergoes hydrogenation (H2/Pd-C) in ethanol to remove benzyl protecting groups, yielding this compound (14 ). The reaction is monitored via LC-MS, with final purification by recrystallization from methanol.

Analytical Characterization and Validation

Spectroscopic Identification

This compound is characterized by NMR and LC-MS:

  • 1H NMR (CDCl3) : δ 7.58–7.52 (m, 2H), 7.42–7.17 (m, 18H), 5.21 (s, 1H, OH).

  • 13C NMR : 196.8 (C=O), 162.4 (C-4), 128.4–127.7 (aromatic carbons).

  • LC-MS : [M + H]+ at m/z 355.4 (calc. 354.4).

Purity and Stability Assessment

HPLC analysis (C18 column, acetonitrile:water 60:40) confirms >98% purity. This compound is stable at −20°C under nitrogen but degrades in aqueous solutions (t1/2 = 72 hr at pH 7.4) .

Chemical Reactions Analysis

Types of Reactions: Neorauflavane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant biological and chemical properties .

Scientific Research Applications

Tyrosinase Inhibition and Dermatological Applications

Mechanism of Action
Neorauflavane exhibits remarkable inhibitory activity against tyrosinase, with an IC50 value of 30 nM for monophenolase activity, making it approximately 400 times more potent than kojic acid, a commonly used skin-lightening agent . The compound's mechanism involves competitive inhibition, where it binds to the active site of the enzyme, thereby preventing substrate access .

Clinical Implications
The inhibition of tyrosinase is particularly relevant for conditions characterized by excessive melanin production, such as:

  • Hyperpigmentation Disorders : this compound could be utilized in formulations aimed at treating age spots, melasma, and other forms of hyperpigmentation.
  • Skin Lightening Products : Due to its high potency, this compound may serve as an effective ingredient in cosmetic products designed for skin whitening.

Case Studies and Research Findings
Research has demonstrated that this compound significantly reduces melanin content in B16 melanoma cells with an IC50 of 12.95 µM . Additionally, studies have shown that this compound can efficiently inhibit melanin production without causing cytotoxic effects, suggesting its safety for topical applications .

Neuroprotective Potential

Relevance to Neurodegenerative Diseases
Beyond dermatological applications, this compound's role as a tyrosinase inhibitor may extend to neurodegenerative diseases such as Parkinson's disease. Tyrosinase has been implicated in the oxidative stress associated with neurodegeneration . By inhibiting this enzyme, this compound could potentially mitigate neurodegenerative processes.

Research Insights
Recent studies suggest that the neuroprotective properties of this compound may stem from its ability to reduce oxidative stress and prevent neuronal damage. This opens avenues for further investigation into its use as a therapeutic agent for conditions like Parkinson's disease .

Comparative Analysis with Other Tyrosinase Inhibitors

To better understand the efficacy of this compound, a comparative analysis with other known tyrosinase inhibitors is presented below:

Compound IC50 (nM) Source Notes
This compound30Campylotropis hirtellaHighly potent; competitive inhibitor
Kojic Acid12,000Fungal originCommonly used; less potent
Oxyresveratrol1,600Natural sourcesNon-competitive inhibitor; lower potency
Arbutin50,000Natural sourcesLess effective; often used in cosmetic products

Mechanism of Action

Neorauflavane exerts its effects primarily through the inhibition of tyrosinase, an enzyme involved in melanin production. It binds to the active site of tyrosinase, preventing the enzyme from catalyzing the oxidation of tyrosine to dihydroxyphenylalanine (DOPA) and subsequently to dopaquinone. This inhibition reduces melanin production, making this compound effective in treating hyperpigmentation disorders .

Comparison with Similar Compounds

This compound vs. Eupafolin

  • Potency: this compound’s monophenolase IC50 (30 nM) is significantly lower than Eupafolin’s effective concentration (5–10 μM in cells), indicating superior enzymatic inhibition .
  • Mechanistic Complexity: While both compounds suppress melanogenesis via TRP-1/TRP-2 and downstream signaling, this compound’s binding mode is well-defined, whereas Eupafolin’s action relies on broader pathway modulation (e.g., MAPK) .

This compound vs. Tricuspidata

  • Efficacy: Tricuspidata’s activity is 10-fold higher than kojic acid but substantially weaker than this compound (assuming kojic acid’s IC50 ~12 μM for monophenolase) .

This compound vs. Genistein and (-)-Taxifolin

  • Functional Overlap : Genistein and (-)-Taxifolin share tyrosinase-inhibitory properties but lack detailed mechanistic data. This compound’s specificity and potency are better validated .
  • Therapeutic Scope: Genistein’s anti-photoaging effects are distinct from this compound’s depigmentation focus, highlighting functional divergence among flavonoid analogs .

Mechanistic and Structural Advantages of this compound

This compound’s superiority stems from its dual inhibition of monophenolase and diphenolase, a rare feature among natural tyrosinase inhibitors . Kinetic studies confirm its competitive binding to the enzyme’s active site, with a Kiapp of 1.48 nM, underscoring high affinity . Molecular docking reveals that the B-ring catechol group forms hydrogen bonds with histidine residues (His244, His263) in tyrosinase, while the A-ring methoxy group stabilizes hydrophobic interactions . These structural insights contrast with Eupafolin’s indirect pathway modulation and Tricuspidata’s undefined mechanism, positioning this compound as a more target-specific candidate .

Biological Activity

Neorauflavane is a naturally occurring flavonoid isolated from the plant Campylotropis hirtella , known for its significant biological activity, particularly as a potent inhibitor of the enzyme tyrosinase. Tyrosinase plays a crucial role in melanin biosynthesis, making this compound a compound of interest for both cosmetic and therapeutic applications, including the treatment of skin hyperpigmentation and neurodegenerative diseases like Parkinson's disease.

Chemical Structure

This compound's chemical structure contributes to its biological activity. It features a resorcinol motif in its B-ring and a methoxy group in its A-ring, which are critical for binding to the active site of tyrosinase. The molecular formula is C₁₅H₁₄O₅, and its structure can be represented as follows:

This compound Structure

Tyrosinase Inhibition

This compound exhibits remarkable inhibitory activity against tyrosinase, with an IC50 value of 30 nM for monophenolase activity, making it approximately 400-fold more potent than kojic acid , a widely used tyrosinase inhibitor in cosmetic formulations . The compound also inhibits diphenolase activity with an IC50 of 500 nM .

Kinetic Studies

Kinetic studies reveal that this compound acts as a competitive inhibitor against both monophenolase and diphenolase activities of tyrosinase. The kinetic parameters for monophenolase inhibition are as follows:

  • Ki(app) : 1.48 nM
  • k3 : 0.0033 nM1^{-1} min1^{-1}
  • k4 : 0.0049 min1^{-1}

These findings suggest that this compound binds reversibly to the enzyme, indicating potential for therapeutic applications in managing conditions related to excessive melanin production .

Effects on Melanin Production

In cellular assays using B16 melanoma cells, this compound effectively reduced melanin content with an IC50 of 12.95 µM . This indicates its potential as a skin-whitening agent . The compound's ability to modulate melanin synthesis could be beneficial not only for cosmetic purposes but also for addressing hyperpigmentation disorders.

Neuroprotective Potential

Recent studies have suggested that the inhibition of tyrosinase may also correlate with neuroprotective effects, particularly in the context of Parkinson's disease. The link between tyrosinase inhibition and neurodegenerative disease management presents an exciting avenue for further research into this compound's therapeutic potential .

Study 1: Inhibition Mechanism Analysis

A study conducted by Tan et al. (2016) focused on the inhibitory mechanism of this compound using molecular docking simulations. The results indicated that the binding affinity of this compound to tyrosinase is significantly influenced by its structural features, particularly the resorcinol group .

Study 2: Comparative Analysis with Other Inhibitors

A comparative study highlighted that this compound outperformed several other known inhibitors in terms of potency. For instance, while arbutin has an IC50 value ranging from 50 µM to 100 µM, this compound's superior efficacy positions it as a promising candidate for further development in dermatological applications .

Summary Table of Biological Activities

CompoundType of ActivityIC50 Value (nM)Source
This compoundTyrosinase Monophenolase30Campylotropis hirtella
This compoundTyrosinase Diphenolase500Campylotropis hirtella
Kojic AcidTyrosinase Inhibition~12,000Various sources
ArbutinTyrosinase Inhibition50-100Various sources

Q & A

Q. What are the validated experimental protocols for isolating and identifying Neorauflavane from its natural source?

Q. How is this compound’s tyrosinase inhibition activity quantified in vitro?

Tyrosinase inhibition assays typically use mushroom tyrosinase or recombinant human tyrosinase. The IC₅₀ value (concentration causing 50% inhibition) is determined via spectrophotometric measurement of dopachrome formation from L-DOPA. Key parameters include:

  • Substrate concentration (0.5–2 mM L-DOPA)
  • Enzyme activity calibration (positive controls like kojic acid)
  • Dose-response curves with triplicate measurements to ensure reproducibility .

Q. What are the recommended cell-based models for studying this compound’s anti-melanogenic effects?

B16 murine melanoma cells are the gold standard for assessing melanin synthesis inhibition. Researchers should:

  • Pre-treat cells with this compound (e.g., 24–48 hours)
  • Measure intracellular melanin content via NaOH solubilization and absorbance at 405 nm
  • Normalize data to cell viability (MTT assay) to exclude cytotoxicity confounders .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s IC₅₀ values across studies?

Discrepancies in reported IC₅₀ values (e.g., 30 nM for monophenolase vs. 500 nM for diphenolase activity) may arise from:

  • Variations in enzyme sources (species-specific tyrosinase isoforms)
  • Assay conditions (pH, temperature, substrate saturation)
  • Methodological biases (e.g., endpoint vs. kinetic assays). Resolution strategy : Standardize protocols using WHO-recommended tyrosinase sources and validate results with orthogonal assays (e.g., isothermal titration calorimetry) .

Q. What statistical approaches are critical for analyzing dose-dependent effects of this compound in multi-variable systems?

Advanced analyses include:

  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons
  • Non-linear regression for IC₅₀ calculation (e.g., four-parameter logistic model)
  • Principal Component Analysis (PCA) to disentangle correlated variables (e.g., melanin synthesis vs. cell proliferation) .

Q. How can researchers address the limited bioavailability of this compound in preclinical models?

Strategies to enhance bioavailability:

  • Structural derivatization : Introduce hydrophilic groups (e.g., glycosylation) to improve solubility.
  • Nanocarrier systems : Use liposomes or polymeric nanoparticles for targeted delivery.
  • Pharmacokinetic profiling : Conduct LC-MS/MS studies to monitor plasma/tissue concentrations over time .

Q. What are the best practices for validating this compound’s specificity as a tyrosinase inhibitor?

To rule off-target effects:

  • Kinase profiling assays : Test against a panel of 50+ kinases (e.g., EGFR, VEGFR)
  • CRISPR/Cas9 knockout models : Validate melanin reduction in tyrosinase-deficient cells
  • Molecular docking studies : Predict binding affinity to tyrosinase’s active site (e.g., Cu²⁺ coordination) .

Methodological Guidelines

  • Data Reprodubility : Document all experimental conditions (e.g., buffer composition, enzyme lot numbers) in supplementary materials .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal welfare reporting .
  • Conflict Resolution : Use funnel plots or Egger’s regression to assess publication bias in meta-analyses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neorauflavane
Reactant of Route 2
Neorauflavane

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